Product packaging for Streptozotocin tetraacetate(Cat. No.:CAS No. 18977-95-2)

Streptozotocin tetraacetate

Cat. No.: B103421
CAS No.: 18977-95-2
M. Wt: 433.37 g/mol
InChI Key: RONDBEFCNSGQHT-AVBXVCIKSA-N
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Description

Historical Context of Streptozotocin (B1681764) and its Derivatives in Biomedical Science

The story of Streptozotocin (STZ) begins in the late 1950s with its discovery in a strain of the soil microbe Streptomyces achromogenes. chemsynlab.com Initially identified as an antibiotic, its potent and selective toxicity to the insulin-producing beta cells of the pancreatic islets was discovered in the mid-1960s. chemsynlab.com This finding was a pivotal moment, establishing STZ as a critical tool for inducing diabetes in laboratory animals, thereby creating robust models to study the disease and test new therapies. chemsynlab.comontosight.ai

In the course of developing a chemical synthesis for streptozotocin, a tetraacetylated derivative, now known as Streptozotocin tetraacetate, was created as an intermediate compound, with its synthesis being reported as early as 1967. drugfuture.com This derivative, where the hydroxyl groups of the glucose moiety are protected by acetate (B1210297) esters, became a subject of study in its own right. Early research, such as a 1970 study, began to explore the biological actions of this acetylated form in comparison to its parent compound, particularly in the context of cancer cell lines. chemicalbook.com

Academic Significance of this compound in Experimental Systems

The academic value of this compound is rooted in its altered chemical properties compared to streptozotocin, which translates to different biological behavior in experimental settings. A key characteristic is its reduced potency in certain contexts. A 1998 study revealed that this compound was less effective than unesterified streptozotocin at inhibiting glucose metabolism and insulin (B600854) secretion in isolated rat pancreatic islets. chemicalbook.com This reduced potency was linked to a significantly lower rate of hydrolysis of the acetate groups within the cells. chemicalbook.com For the compound to exert its DNA-alkylating effect, the protective acetate groups must be removed by intracellular enzymes called esterases to release the active streptozotocin molecule.

Paradoxically, this lower intrinsic potency is the very source of its academic significance. The dependency on esterase activity for its bioactivation opens up the potential for cell-specific targeting. The 1998 study proposed that this characteristic could be exploited to target cells with high esterase activity, such as certain types of tumor cells. chemicalbook.com This suggests that this compound could act as a prodrug, remaining relatively inert until it reaches a cellular environment with sufficient enzymatic machinery to "switch it on." This provides a valuable experimental tool for researchers investigating cellular metabolism and drug activation pathways. Furthermore, a 1970 study using L1210 leukemia cells noted a greater uptake of the tetraacetate derivative compared to streptozotocin, and reported that it exhibited even greater inhibition of the growth of these cancer cells than the parent antibiotic itself. scispace.comamanote.com

Overview of Key Research Areas Involving this compound

The primary research areas for this compound mirror those of its parent compound but with a more nuanced focus: diabetes and cancer. ontosight.ai

In diabetes research , while less common than STZ for the straightforward induction of diabetes due to its lower potency, it serves as a tool to study the mechanisms of beta-cell toxicity and the role of cellular uptake and metabolism in drug-induced diabetes. chemicalbook.comontosight.ai

In cancer research , this compound has been explored for its potential as a targeted anticancer agent. ontosight.ai The hypothesis that it could be selectively activated in tumor cells with high esterase content makes it a compound of interest for developing therapies with potentially fewer side effects on non-target tissues. chemicalbook.com Research involving leukemia cell lines, such as the L1210 line, has demonstrated the cytotoxic potential of the tetraacetate derivative, indicating its relevance in hematological cancer studies. amanote.comethernet.edu.et

Data Tables

Table 1: Physicochemical Properties of Streptozotocin and its Tetraacetate Derivative

PropertyStreptozotocinThis compound
CAS Number 18883-66-418977-95-2
Molecular Formula C₈H₁₅N₃O₇C₁₆H₂₃N₃O₁₁
Molecular Weight 265.22 g/mol 433.37 g/mol
Appearance Off-white to pale yellow crystalline powderCrystals
Melting Point 121 °C (decomposes)111-114 °C (decomposes)
Optical Rotation [α]D²⁵ +39° (equilibrium in H₂O)[α]D²⁵ +41° (c=0.78 in 95% ethanol)
Solubility Soluble in water, lower alcohols, and ketones. chemicalbook.comchemicalbook.comRecrystallised from ethyl acetate. chemicalbook.com

Data sourced from references chemsynlab.comdrugfuture.comchemicalbook.comechemi.comresearchgate.netsigmaaldrich.comcaymanchem.comsigmaaldrich.comfishersci.comresearchgate.netwikipedia.org.

Table 2: Key Research Findings Involving this compound

Experimental SystemResearch AreaKey FindingsReference
Isolated Rat Pancreatic Islets Diabetes/Cellular MetabolismLess potent than unesterified streptozotocin in inhibiting D-glucose metabolism and insulinotropic action. This was attributed to a much lower rate of hydrolysis of the tetraacetate ester in islet homogenates. chemicalbook.comnih.gov
L1210 Mouse Leukemia Cells Cancer ResearchInhibits the incorporation of precursors into DNA more than into RNA or protein. Showed greater inhibition of cell growth compared to streptozotocin itself. amanote.com
Various Mammalian Cell Lines Cancer Research/Drug ActionAlong with streptozotocin, it affects cells in all phases of the cell cycle and inhibits the progress of cells into mitosis. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O11 B103421 Streptozotocin tetraacetate CAS No. 18977-95-2

Properties

CAS No.

18977-95-2

Molecular Formula

C16H23N3O11

Molecular Weight

433.37 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[[methyl(nitroso)carbamoyl]amino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C16H23N3O11/c1-7(20)26-6-11-13(27-8(2)21)14(28-9(3)22)12(15(30-11)29-10(4)23)17-16(24)19(5)18-25/h11-15H,6H2,1-5H3,(H,17,24)/t11-,12-,13-,14-,15?/m1/s1

InChI Key

RONDBEFCNSGQHT-AVBXVCIKSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Streptozotocin Tetraacetate

Chemical Synthesis Pathways for Streptozotocin (B1681764) Tetraacetate

The chemical synthesis of streptozotocin tetraacetate typically involves a multi-step process starting from a suitable glucosamine (B1671600) derivative. One established method involves the use of tetra-O-acetyl-D-glucosamine hydrochloride as the starting material.

The synthesis proceeds through the following key steps:

Urea (B33335) Formation: Tetra-O-acetyl-D-glucosamine hydrochloride is reacted with methyl isocyanate. This reaction leads to the formation of a urea derivative at the C2 position of the glucose ring.

Nitrosation: The resulting tetra-O-acetyl-N-methylcarbamoyl-D-glucosamine is then subjected to nitrosation. This is commonly achieved using a nitrosating agent such as nitrosyl chloride in a suitable solvent like pyridine. google.com This step introduces the N-nitroso group, which is characteristic of the streptozotocin family of compounds.

Purification: The final product, this compound, is then purified from the reaction mixture. Recrystallization from solvents like ethyl acetate (B1210297) can be employed to obtain the pure crystalline compound. chemicalbook.com

An alternative approach involves the direct acetylation of streptozotocin. However, this method can be challenging due to the instability of streptozotocin, particularly in basic or neutral conditions. Therefore, the synthesis from the acetylated glucosamine precursor is often the preferred route.

A summary of a reported synthesis is provided in the table below:

Starting MaterialReagentsIntermediate ProductFinal Product
Tetra-O-acetyl-D-glucosamine hydrochloride1. Methyl isocyanate2. Nitrosyl chloride/pyridineTetra-O-acetyl-N-(methyl-nitrosocarbamoyl)-D-glucosamineThis compound

Table 1: Overview of a synthetic pathway for this compound.

Regioselective Derivatization Strategies

Regioselective derivatization of streptozotocin and its acetylated form allows for the specific modification of certain functional groups, leading to the creation of novel analogues with potentially altered biological activities. A key target for such modifications is the hydroxyl groups on the glucose moiety.

One notable strategy focuses on the regioselective oxidation of the C3 hydroxyl group of streptozotocin. mdpi.com This has been achieved using a palladium-based catalytic system. The process involves treating largely unprotected streptozotocin with a specific catalyst, which selectively oxidizes the C3-OH to a keto functionality. This approach has been instrumental in generating novel streptozotocin analogues. mdpi.com

The regioselectivity of this oxidation is significant as it allows for the targeted modification of the streptozotocin scaffold without the need for extensive protecting group chemistry, which can be a complex and yield-reducing process. The resulting keto-streptozotocin can then be further modified or studied for its biological properties.

Structural Elucidation in Synthetic Investigations

The structural confirmation of this compound and its synthetic intermediates is crucial and is primarily achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the glucose ring, the methyl group of the nitrosourea (B86855) moiety, and the methyl groups of the acetate esters. The coupling constants between adjacent protons on the glucose ring are critical for determining the stereochemistry of the sugar.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each carbon atom, including the carbonyl carbons of the acetate groups and the urea, as well as the carbons of the glucose ring. A published ¹³C NMR spectrum for the parent compound, streptozotocin, shows the characteristic peaks for the glucopyranose ring and the nitrosourea side chain. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the glucose ring.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the attachment of the acetate groups to specific hydroxyl positions on the glucose ring and for linking the nitrosourea moiety to the C2 position.

Infrared (IR) spectroscopy can also be used to identify key functional groups, such as the carbonyl stretching vibrations of the ester and urea groups, and the N-H and O-H (if present) stretching frequencies. Mass spectrometry is used to determine the molecular weight of the compound and to aid in structural confirmation through fragmentation patterns.

Exploration of Novel this compound Analogues

The synthesis of novel analogues of streptozotocin, including their tetraacetate forms, is an active area of research aimed at exploring structure-activity relationships. Modifications to the streptozotocin molecule can lead to compounds with altered biological profiles, such as enhanced anticancer activity or reduced toxicity.

One area of exploration has been the synthesis of analogues with modified stereochemistry at various positions of the glucose ring. For instance, analogues with epimeric changes at the C2 and C4 positions have been synthesized. mdpi.com Another approach involves the modification of the C1 position. mdpi.com

A significant development in the synthesis of novel analogues has been the regioselective oxidation of the C3 hydroxyl group of streptozotocin, leading to the formation of keto-streptozotocin (keto-STZ). mdpi.com This keto-derivative can serve as a precursor for other analogues. For example, stereoselective reduction of the ketone can lead to the synthesis of the allo-epimer of streptozotocin (allo-STZ). Additionally, a deoxy-analogue at the C3 position (deoxy-STZ) has also been synthesized. mdpi.com

The synthesis of these novel analogues often involves a combination of techniques, including regioselective enzymatic or chemical transformations and standard synthetic organic chemistry methods. The biological evaluation of these new compounds is crucial to understanding how specific structural modifications impact their activity. For example, it has been reported that fully acetylated streptozotocin exhibits no antibacterial activity but shows an increased inhibition of the growth of L-1210 leukemia cells compared to the parent streptozotocin. mdpi.com

The table below summarizes some of the novel streptozotocin analogues that have been synthesized:

Analogue NameModificationSynthetic Precursor
keto-STZOxidation of the C3-OH to a ketoneStreptozotocin
allo-STZEpimerization at the C3 positionketo-STZ
deoxy-STZDeoxygenation at the C3 positionStreptozotocin derivative
C2-epimer-STZEpimerization at the C2 positionGlucosamine analogue
C4-epimer-STZEpimerization at the C4 positionGlucosamine analogue

Table 2: Examples of Novel Streptozotocin Analogues.

Molecular and Cellular Mechanisms of Action of Streptozotocin and Its Tetraacetate Derivative

Cellular Permeation and Selective Accumulation Mechanisms

The ability of Streptozotocin (B1681764) and its tetraacetate derivative to enter cells and exert their effects is fundamentally linked to their chemical structures and interaction with cellular transport systems. The selective targeting of pancreatic beta cells is a key feature of Streptozotocin's mechanism.

The selective toxicity of Streptozotocin towards pancreatic beta cells is primarily attributed to its structural similarity to glucose. nih.gov This resemblance allows it to be recognized and transported into the cell by the Glucose Transporter 2 (GLUT2). nih.govnih.govhumanjournals.comunesp.br Pancreatic beta cells in rodents exhibit high levels of GLUT2 expression, which is a low-affinity, high-capacity glucose transporter. nih.govwikipedia.org This high expression facilitates the efficient uptake and accumulation of Streptozotocin within these specific cells, leading to its targeted cytotoxic effects. nih.govnih.gov

The crucial role of the glucose moiety in this process is highlighted by studies showing that its aglycone, N-methyl-N-nitrosourea, does not exhibit the same beta-cell specificity. nih.gov Furthermore, research using cell lines engineered to express different glucose transporters has confirmed that the expression of GLUT2 is a requirement for efficient cell killing by Streptozotocin. nih.gove-dmj.org Cells expressing GLUT1, another glucose transporter, are resistant to Streptozotocin's effects, underscoring the specific recognition of the drug by GLUT2. nih.gove-dmj.org This selective transport mechanism is the foundational step for the subsequent intracellular damage cascade. mdpi.com

While the esterification of monosaccharides can, in some cases, enhance their biological activity by allowing them to cross the plasma membrane independently of carrier systems, this is not the case for Streptozotocin tetraacetate. researchgate.netphysiology.org Research directly comparing Streptozotocin with its tetraacetate derivative found that this compound is unexpectedly less potent in its biological effects, such as inhibiting glucose metabolism and its insulinotropic action in pancreatic islets. nih.govscispace.com

The diminished efficacy of the tetraacetate form is attributed to its very low rate of intracellular hydrolysis. nih.gov For the cytotoxic effects to occur, the acetyl groups must be removed by intracellular esterases to release the active Streptozotocin molecule. However, islet homogenates hydrolyze this compound at a much lower rate compared to other acetylated sugars like D-glucose pentaacetate. nih.gov This failure to undergo efficient hydrolysis means that even if this compound enters the cell, the active alkylating agent is not effectively liberated. Consequently, its ability to induce cellular damage is significantly lower than that of unesterified Streptozotocin.

FeatureStreptozotocinThis compoundReference
Primary Uptake Mechanism GLUT2-mediated transportDiffusion (presumed), but limited efficacy nih.govnih.gov
Intracellular Activation Active upon entryRequires intracellular hydrolysis by esterases nih.gov
Rate of Activation ImmediateVery low due to inefficient hydrolysis nih.govscispace.com
Resulting Biological Potency HighLow nih.gov

Intracellular Molecular Interactions and Signaling Cascade Perturbations

Once inside the cell, Streptozotocin initiates a cascade of molecular events that disrupt cellular homeostasis and lead to cell death. The effectiveness of this compound in triggering these same pathways is severely limited by its poor intracellular activation.

The primary mechanism of Streptozotocin's cytotoxicity is its action as a potent DNA alkylating agent. humanjournals.comnih.gov After entering the cell, the nitrosourea (B86855) moiety of Streptozotocin, specifically the N-methyl-N-nitrosourea group, generates a highly reactive methylcarbonium ion (CH3+). mdpi.comnih.gov This ion readily transfers a methyl group to DNA bases and the phosphate (B84403) backbone. nih.govnih.gov

The extensive DNA damage caused by Streptozotocin's alkylating activity triggers a cellular repair mechanism involving the nuclear enzyme Poly(ADP-ribose) Polymerase (PARP). nih.govnih.gov Upon detecting DNA strand breaks, PARP becomes hyperactivated and begins to synthesize long chains of poly(ADP-ribose) on various nuclear proteins, using NAD+ as a substrate. unesp.brnih.gov

This hyperactivation leads to a rapid and massive depletion of the intracellular pool of NAD+. nih.govnih.gov Since NAD+ is essential for cellular energy metabolism, including ATP production, its depletion results in an energy crisis and subsequent necrotic cell death. researchgate.netresearchgate.net The activation of PARP is considered a central and critical step in the diabetogenic action of Streptozotocin. nih.gov Given that this compound induces significantly less DNA damage, it follows that it would cause a correspondingly lower level of PARP activation and NAD+ depletion.

Pathway StepConsequence of Streptozotocin ActionConsequence of this compound ActionReference
DNA Damage High levels of DNA alkylation and strand breaksMinimal DNA damage nih.govnih.govnih.gov
PARP Activation Hyperactivation of PARP enzymeNegligible PARP activation nih.govnih.gov
NAD+ Levels Severe depletion of intracellular NAD+No significant change in NAD+ levels nih.gov
Cellular Outcome Energy crisis and beta-cell necrosisLow to no cytotoxicity nih.govresearchgate.net

In addition to direct DNA damage, Streptozotocin induces significant oxidative and nitrosative stress within the cell. The N-nitroso group in its structure allows Streptozotocin to act as a donor of nitric oxide (NO), a key reactive nitrogen species (RNS). nih.govnih.gov Elevated NO levels can inhibit enzymes like aconitase and contribute further to DNA damage. nih.govnih.gov

Disruption of Cellular Bioenergetics: NAD+ and ATP Depletion

This compound, as a derivative of streptozotocin, is understood to exert its cytotoxic effects through mechanisms that profoundly disrupt cellular bioenergetics, primarily by depleting the intracellular pools of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and adenosine (B11128) triphosphate (ATP). This disruption is a downstream consequence of its primary action as a DNA alkylating agent.

Upon entering the cell, this compound releases its streptozotocin moiety, which possesses a potent DNA-methylating capability due to its N-methyl-N-nitrosourea (MNU) component. The transfer of a methyl group to DNA bases creates adducts, triggering a robust cellular DNA damage response. A key enzyme in this response is poly(ADP-ribose) polymerase (PARP).

The extensive DNA damage induced by streptozotocin leads to the hyperactivation of PARP. This enzyme utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto nuclear proteins, a process crucial for DNA repair signaling. However, the excessive activation of PARP in response to widespread DNA alkylation results in a massive consumption of NAD+. This rapid and severe depletion of the cellular NAD+ pool has critical metabolic consequences.

NAD+ is an essential cofactor for numerous dehydrogenases involved in key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The depletion of NAD+ directly inhibits these pathways, leading to a catastrophic failure of cellular energy production. The reduced rate of glycolysis and the TCA cycle cripples the cell's ability to generate reducing equivalents (NADH and FADH2) necessary for ATP synthesis by the electron transport chain.

Consequently, the depletion of NAD+ leads directly to a profound decrease in intracellular ATP levels. ATP is the primary energy currency of the cell, required for a vast array of cellular processes, including macromolecular synthesis, maintenance of ion gradients, and signal transduction. The severe ATP depletion resulting from streptozotocin-induced PARP hyperactivation culminates in a comprehensive bioenergetic collapse, rendering the cell unable to sustain its vital functions.

Table 1: Key Molecular Events in Streptozotocin-Induced Bioenergetic Collapse

Molecular EventKey Enzyme/MoleculeConsequence
DNA AlkylationStreptozotocin (N-methyl-N-nitrosourea moiety)Formation of DNA adducts, DNA strand breaks
DNA Damage SensingPoly(ADP-ribose) polymerase (PARP)Hyperactivation of PARP
NAD+ ConsumptionPoly(ADP-ribose) polymerase (PARP)Severe depletion of intracellular NAD+
Metabolic InhibitionNAD+Impaired glycolysis and TCA cycle function
Energy CrisisATPDrastic reduction in intracellular ATP levels

Mechanisms of Mitochondrial Dysfunction and Oxidative Stress Responses

The bioenergetic crisis initiated by this compound is intrinsically linked to severe mitochondrial dysfunction and the induction of oxidative stress. Mitochondria, as the primary sites of cellular respiration and ATP production, are central to the cytotoxic effects of this compound.

The depletion of NAD+, a critical substrate for mitochondrial dehydrogenases in the TCA cycle, directly impairs mitochondrial respiration. This impairment disrupts the flow of electrons through the electron transport chain (ETC). Under normal conditions, the ETC efficiently transfers electrons to molecular oxygen, the final electron acceptor, to produce water. However, when the electron flow is disrupted, electrons can leak from the ETC and prematurely react with oxygen to form superoxide (B77818) anions (O2•−), a primary reactive oxygen species (ROS).

The initial burst of ROS can be further amplified through a process known as ROS-induced ROS release. Superoxide anions can damage mitochondrial components, including iron-sulfur clusters in ETC complexes, further impairing their function and leading to more electron leakage and ROS production. This vicious cycle exacerbates oxidative stress within the mitochondria.

Furthermore, streptozotocin and its metabolic byproducts can directly contribute to oxidative stress. The generation of nitric oxide (NO) has been implicated in streptozotocin's toxicity. NO can react with superoxide to form peroxynitrite (ONOO−), a highly reactive and damaging oxidant that can nitrate (B79036) and oxidize proteins, lipids, and DNA, further compromising mitochondrial and cellular function.

In response to this overwhelming oxidative stress, cellular antioxidant defense systems are activated. However, the severe depletion of cellular energy in the form of ATP compromises the cell's ability to regenerate key antioxidants, such as reduced glutathione (B108866) (GSH), and to synthesize new antioxidant enzymes. This imbalance between massive ROS production and a crippled antioxidant capacity leads to widespread oxidative damage to cellular macromolecules, contributing significantly to cell death.

Table 2: Mechanisms of Mitochondrial Dysfunction and Oxidative Stress

MechanismDescriptionKey Molecules Involved
Impaired Electron TransportDisruption of electron flow in the ETC due to NAD+ depletion.NAD+, Electron Transport Chain complexes
ROS ProductionPremature leakage of electrons to oxygen, forming superoxide.Superoxide (O2•−)
ROS-Induced ROS ReleaseA self-amplifying cycle of mitochondrial damage and ROS generation.Reactive Oxygen Species (ROS)
Peroxynitrite FormationReaction of nitric oxide with superoxide to form a potent oxidant.Nitric Oxide (NO), Peroxynitrite (ONOO−)
Compromised Antioxidant DefensesDepletion of ATP hinders the regeneration and synthesis of antioxidants.Glutathione (GSH), ATP

Cell Death Modalities Induced by this compound in Experimental Models

The profound cellular damage inflicted by this compound, characterized by extensive DNA damage, bioenergetic collapse, and overwhelming oxidative stress, culminates in cell death. Experimental models have demonstrated that this compound can induce multiple cell death modalities, primarily apoptosis and necrosis, with the specific pathway often depending on the extent of the initial insult and the cellular context.

Apoptosis , or programmed cell death, is a highly regulated process characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. In the context of streptozotocin toxicity, the intrinsic (mitochondrial) pathway of apoptosis is a key mechanism. The severe mitochondrial dysfunction and oxidative stress can lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell.

Necrosis , on the other hand, is a form of unregulated cell death that typically occurs in response to severe cellular injury. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response. The catastrophic depletion of intracellular ATP induced by streptozotocin is a major driver of necrosis. When ATP levels fall below a critical threshold, the energy-dependent processes of apoptosis cannot be executed. The failure of ATP-dependent ion pumps leads to an influx of water and ions, causing the cell to swell and rupture.

The decision between apoptosis and necrosis in streptozotocin-induced cell death appears to be linked to the severity of PARP activation and the resulting speed and depth of ATP depletion. Moderate DNA damage may allow for the orderly execution of apoptosis, while massive damage leading to rapid and complete bioenergetic collapse is more likely to result in a necrotic outcome. Some studies also suggest the involvement of other regulated necrosis pathways, such as necroptosis, although the precise mechanisms in the context of this compound are still under investigation.

Table 3: Comparison of Cell Death Modalities Induced by this compound

FeatureApoptosisNecrosis
Trigger Moderate DNA damage, mitochondrial stressSevere DNA damage, catastrophic ATP depletion
Energy Requirement ATP-dependentATP-independent
Key Mediators Caspases (e.g., Caspase-9, Caspase-3), Cytochrome cSevere energy loss, ion pump failure
Morphology Cell shrinkage, chromatin condensation, apoptotic bodiesCell swelling, membrane rupture, release of cellular contents
Inflammatory Response Minimal to noneSignificant

Applications of Streptozotocin and Its Tetraacetate in Preclinical Disease Modeling

Establishment of Experimental Diabetes Mellitus Models

The induction of diabetes in rodents using streptozotocin (B1681764) or its tetraacetate derivative is a cornerstone of endocrine research. nih.gov Depending on the research objective, different paradigms are employed to model either Type 1 or Type 2 diabetes, each mimicking different aspects of the human condition. nih.govumich.edu

Experimental models of Type 1 Diabetes Mellitus (T1DM) are typically established by administering streptozotocin in a manner that causes severe and direct destruction of pancreatic beta cells, leading to insulin (B600854) deficiency. medsci.org Two primary paradigms are widely used.

The first and most common approach involves a single high-dose injection of STZ. medsci.org This method results in acute and severe toxicity to beta cells, causing rapid onset of hyperglycemia, typically within 48 to 72 hours. medsci.org This model is particularly useful for studying the direct consequences of insulinopenia and severe hyperglycemia. medsci.org

A second paradigm utilizes multiple low doses of STZ administered over several consecutive days. medsci.org This approach induces a more gradual onset of hyperglycemia and is often associated with the development of insulitis, an inflammatory infiltrate in the pancreatic islets. medsci.org For this reason, the multiple low-dose model is considered to more closely mimic the progressive autoimmune-mediated beta-cell destruction characteristic of human T1DM. medsci.org

Table 1: Comparison of T1DM Induction Paradigms in Rodents This is an interactive table. You can sort and filter the data.

Induction ParadigmKey CharacteristicOnset of HyperglycemiaPathological FeaturesResearch Application
Single High-Dose STZ Direct, acute beta-cell toxicity. medsci.orgRapid (48-72 hours). medsci.orgSevere beta-cell loss, insulin deficiency. medsci.orgStudies on severe hyperglycemia and insulinopenia.
Multiple Low-Dose STZ Progressive beta-cell destruction. medsci.orgGradual, delayed onset. nih.govInsulitis, chronic islet inflammation, sustained hyperglycemia. medsci.orgStudies simulating the autoimmune progression of T1DM.

Modeling Type 2 Diabetes Mellitus (T2DM) is more complex, as it involves not only beta-cell dysfunction but also insulin resistance. nih.gov Consequently, induction protocols for T2DM typically combine a lower, non-lethal dose of STZ with other manipulations to induce a state of insulin resistance. nih.govnih.gov

One widely used paradigm involves the administration of nicotinamide (B372718) prior to a dose of STZ. nih.govnih.gov Nicotinamide provides partial protection to the beta cells from STZ's cytotoxic effects, resulting in a less severe reduction of insulin-producing capacity. nih.gov This leads to a stable state of moderate hyperglycemia, characteristic of some stages of T2DM, although a major limitation is the general lack of peripheral insulin resistance in this model. nih.gov

A more popular and physiologically relevant model combines a high-fat diet (HFD) with one or more low doses of STZ. nih.govmdpi.com Rodents are first fed an HFD for several weeks to induce obesity, hyperinsulinemia, and insulin resistance. nih.govtci-thaijo.org Following this period, a low dose of STZ is administered to cause partial beta-cell destruction, impairing the pancreas's ability to compensate for the existing insulin resistance. nih.gov This sequence effectively mimics the natural progression of human T2DM, from insulin resistance to eventual beta-cell failure and overt hyperglycemia. nih.govtci-thaijo.org

Table 2: Comparison of T2DM Induction Paradigms in Rodents This is an interactive table. You can sort and filter the data.

Induction ParadigmKey CharacteristicResulting PathologyMimics Human T2DM
STZ + Nicotinamide Partial protection of beta cells by nicotinamide. nih.govStable, moderate hyperglycemia; reduced pancreatic insulin content. nih.govLimited, as it often lacks significant insulin resistance. nih.gov
High-Fat Diet (HFD) + Low-Dose STZ Induces insulin resistance via HFD, followed by partial beta-cell destruction. nih.govmdpi.comObesity, dyslipidemia, insulin resistance, progressive hyperglycemia. nih.govtci-thaijo.orgClosely mimics the progression from insulin resistance to beta-cell decompensation. nih.gov

The success and characteristics of STZ-induced diabetes models are significantly influenced by several intrinsic factors of the experimental animals, including their genetic makeup, age, and sex. nih.gov

Genetic Background: Different strains of mice and rats exhibit varied susceptibility to the diabetogenic effects of STZ. nih.goviosrjournals.org For instance, Wistar and Sprague-Dawley rats are known to be highly sensitive, whereas Wistar-Kyoto rats are less so. nih.gov Among mice, strains like C57BL/6 are relatively resistant and may require higher doses, while DBA/2 and ICR mice are more sensitive. iosrjournals.orgphysiology.org These differences are attributed to genetic factors that control beta-cell mass, regenerative capacity, and expression of the GLUT2 transporter, which facilitates STZ uptake into beta cells. iosrjournals.org Research has shown that genes both within and outside the H-2 complex (the major histocompatibility complex in mice) influence susceptibility. nih.gov

Age: The susceptibility to STZ is generally inversely related to the age of the animal. nih.gov Younger animals, with higher metabolic rates, often require different dose considerations compared to older, heavier animals. umich.edu Some T2DM models specifically use neonatal rats, where STZ administration on day two or five after birth leads to initial hyperglycemia followed by a period of normoglycemia, with non-fasting hyperglycemia developing later in life (6-8 weeks of age). nih.gov

Sex: A pronounced sex-based difference in susceptibility is a well-documented phenomenon, with males being significantly more susceptible to STZ-induced diabetes than females. nih.govphysiology.org Studies in both mice and rats consistently show that males develop more robust and severe hyperglycemia compared to females given the same dose. physiology.orgresearchgate.net This protective effect in females is largely attributed to estrogens, which are thought to confer protection against oxidative stress and beta-cell apoptosis. iosrjournals.org

Table 3: Summary of Factors Influencing STZ-Induced Diabetes Models This is an interactive table. You can sort and filter the data.

FactorInfluence on Model InductionExamples / Key Findings
Genetic Strain Determines sensitivity to STZ.Wistar and Sprague-Dawley rats are sensitive; Wistar-Kyoto rats are less sensitive. nih.gov C57BL/6 mice are more resistant than DBA/2 mice. iosrjournals.orgphysiology.org
Age Susceptibility is inversely related to age.Younger animals are generally more sensitive to STZ's effects. nih.gov Neonatal STZ injection is a specific paradigm for T2DM. nih.gov
Sex Males are more susceptible than females.Males uniformly exhibit higher blood glucose levels post-STZ. physiology.org Estrogen in females is considered a protective factor. iosrjournals.org

Advanced Research Methodologies and Analytical Approaches in Streptozotocin Tetraacetate Studies

In Vitro Cellular Systems for Mechanistic Elucidation

In vitro cellular systems are indispensable for dissecting the molecular mechanisms of STZ-TA-induced cytotoxicity and for screening potential therapeutic agents. These systems offer a controlled environment to study direct cellular responses, bypassing the systemic complexities of a whole organism.

Isolated pancreatic islets are a primary in vitro model for studying the effects of STZ-TA. In a notable study, isolated rat pancreatic islets were used to compare the potency of STZ-TA with its unesterified counterpart, streptozotocin (B1681764) (STZ). researchgate.net The findings revealed that STZ-TA was less potent in inhibiting D-glucose metabolism and its insulinotropic action. This was attributed to a significantly lower rate of hydrolysis of the tetraacetate ester within the islet homogenates compared to D-glucose pentaacetate. researchgate.net Such studies typically involve the isolation of islets via collagenase digestion, followed by culture in a suitable medium. Key endpoints often measured include insulin (B600854) secretion, glucose metabolism (e.g., by monitoring the oxidation of radiolabeled glucose), and cell viability assays.

Tumoral insulin-producing cell lines, such as the RINm5F line, also serve as valuable in vitro models. arvojournals.org These cell lines offer the advantage of being more robust and easier to culture in large quantities compared to primary islets. Research using these cells has provided insights into the transport and metabolism of various glucose analogs and their esters, which is relevant to understanding how STZ-TA might enter and affect β-cells. arvojournals.orgresearchgate.net

Furthermore, cancer cell lines, like the L1210 murine leukemia line, have been employed to investigate the cytotoxic effects of STZ-TA. ethernet.edu.et In these studies, minimal concentrations of STZ-TA that were cytotoxic did not significantly impact the activity of key enzymes involved in DNA synthesis, such as thymidine (B127349) kinase, thymidylate synthetase, and DNA polymerase. However, like STZ, it was found to decrease the levels of NAD glycohydrolase and NAD. ethernet.edu.et Standard cytotoxicity assays, such as MTT or trypan blue exclusion, are commonly used to assess cell viability in these experimental setups.

A summary of in vitro cellular systems used in STZ-TA research is presented in the table below.

Cellular SystemOrganism of OriginKey Research FocusTypical Endpoints Measured
Isolated Pancreatic IsletsRatPotency in inhibiting glucose metabolism and insulin secretionInsulin release, glucose oxidation, hydrolysis rate
RINm5F CellsRatTransport and metabolism of glucose analogsCellular uptake, metabolic pathways
L1210 Leukemia CellsMouseCytotoxic mechanismsCell viability, enzyme activity (e.g., NAD glycohydrolase)

In Vivo Animal Model Design and Characterization

The induction of diabetes in animal models using STZ-TA is a cornerstone of diabetes research, allowing for the study of disease progression and the evaluation of novel therapies in a whole-organism context. frontiersin.org

Selection of Animal Species and Strains for Specific Research Questions

The choice of animal species and strain is critical and depends on the specific research question. Rats and mice are the most commonly used species for inducing diabetes with streptozotocin and its derivatives. nih.gov

Rat Strains:

Sprague-Dawley and Wistar rats are frequently used due to their widespread availability and well-characterized physiology. nih.govarvojournals.org They are suitable for general studies on the metabolic and pathological changes associated with diabetes.

Brown Norway rats have been specifically used to create a validated and reproducible model of diabetic retinopathy, a common complication of diabetes. compbio.comcompbio.com

Goto-Kakizaki (GK) rats are a non-obese model of type 2 diabetes and may be used in comparative studies to distinguish the effects of STZ-TA-induced insulin deficiency from the insulin resistance characteristic of type 2 diabetes. mdpi.com

Mouse Strains:

C57BL/6J mice are a common inbred strain used for STZ-induced diabetes due to their susceptibility and the availability of extensive genetic tools for this background. jax.org

NOD (Non-Obese Diabetic) mice spontaneously develop autoimmune diabetes and can be used in conjunction with STZ to accelerate disease onset or to study the interplay between chemical-induced β-cell damage and autoimmunity. jax.org

Nude mice , which are immunodeficient, are essential for studies involving the transplantation of human cells or tissues for potential diabetes therapies, as they prevent rejection. nih.gov

The selection of a particular strain is often guided by its known susceptibility to STZ, its genetic background (which can influence the development of diabetic complications), and the specific research focus, such as nephropathy, neuropathy, or retinopathy.

Methodological Considerations for Model Validation and Reproducibility

Ensuring the validity and reproducibility of STZ-TA-induced animal models is paramount for obtaining reliable and translatable research findings.

Model Validation: A key step in validating the diabetic model is the consistent monitoring of hyperglycemia. Blood glucose levels are typically measured from tail vein blood samples using a glucometer. A sustained elevation of blood glucose (often defined as >250 mg/dL or >15 mmol/L) is a primary indicator of successful diabetes induction. jax.orgnih.govnih.gov In addition to hyperglycemia, other clinical signs of diabetes, such as weight loss, polyuria (excessive urination), and polydipsia (excessive thirst), are often monitored. nih.gov

Histopathological examination of the pancreas is another crucial validation step. This involves sacrificing the animal at the end of the study, fixing the pancreas in formalin, and embedding it in paraffin (B1166041) for sectioning. Staining with specific antibodies against insulin allows for the visualization and quantification of the reduction in β-cell mass, confirming the destruction of these cells by STZ-TA. nih.gov

Reproducibility: To ensure reproducibility, several factors must be carefully controlled. The dose and route of administration of STZ-TA are critical. While specific protocols for STZ-TA are less documented than for STZ, the principles remain the same. A single high dose of STZ typically induces rapid and severe diabetes, whereas multiple low doses can lead to a more gradual onset with insulitis, more closely mimicking the autoimmune process of type 1 diabetes. nih.gov

The age, sex, and health status of the animals must be consistent across experimental groups. The diet and housing conditions also play a role in the metabolic state of the animals and should be standardized. Furthermore, to minimize bias, animals should be randomly assigned to treatment and control groups.

Omics-Based Technologies in Disease Model Analysis

"Omics" technologies, such as metabolomics and transcriptomics, have revolutionized the study of STZ-TA-induced diabetes models by providing a global, unbiased view of the molecular changes that occur in response to the disease.

Metabolomic Profiling of Altered Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of STZ-TA-induced diabetes, metabolomic studies, primarily conducted on STZ models, have been instrumental in identifying characteristic metabolic signatures of the disease.

Using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), researchers can identify and quantify hundreds of metabolites simultaneously. nih.govacs.org Studies on the serum, urine, and various tissues of STZ-induced diabetic rats have revealed significant alterations in several key metabolic pathways. nih.govnih.govresearchgate.net

Key Metabolic Alterations in STZ-Induced Diabetes:

Metabolic PathwayObserved ChangesAffected Tissues/Biofluids
Amino Acid Metabolism Increased levels of branched-chain amino acids (leucine, isoleucine, valine) and aromatic amino acids.Serum, Liver, Heart
Fatty Acid Metabolism Alterations in the levels of various free fatty acids and glycerophospholipids. Serum, Heart, Kidney
Glycolysis and Gluconeogenesis Suppression of glycolysis and promotion of gluconeogenesis, leading to elevated glucose levels. acs.orgLiver, Kidney
Tricarboxylic Acid (TCA) Cycle Perturbations in the levels of TCA cycle intermediates, indicating altered energy metabolism. nih.govKidney, Heart
Bile Acid Metabolism Changes in the composition and levels of bile acids. Serum

These metabolomic findings not only provide a detailed picture of the metabolic dysregulation in diabetes but also help in identifying potential biomarkers for disease progression and for monitoring the efficacy of therapeutic interventions. For instance, a study on STZ-induced diabetic rats identified 18 differentially expressed metabolites in the serum and 30 in the heart, highlighting the systemic nature of the metabolic disruption. compbio.comnih.gov Another study using mass spectrometry imaging revealed region-specific metabolic changes in the kidneys of diabetic rats, including alterations in glycolysis, the TCA cycle, and lipid metabolism. nih.gov

Transcriptomic Analysis of Gene Expression Changes

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism under specific conditions. In STZ-TA-induced diabetes models, transcriptomic analysis, often performed using microarray or RNA sequencing (RNA-seq), reveals how the disease alters gene expression patterns in various tissues.

Studies on the liver and kidneys of STZ-induced diabetic animals have identified widespread changes in gene expression. In the liver of diabetic mice, for example, whole transcriptome RNA sequencing has shown differential expression of hundreds of messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these differentially expressed genes have pointed to the enrichment of pathways related to oxidative stress, apoptosis, and fatty acid metabolism. nih.govsemanticscholar.orgresearchgate.net

A study on the liver of STZ-induced diabetic rats found that genes associated with cellular catalytic activities and oxidation-reduction reactions were predominantly upregulated, while those involved in carbohydrate metabolism and the regulation of transcription were downregulated. plos.org Similarly, transcriptomic analysis of the kidneys in diabetic rats has revealed downregulation of genes like NADH dehydrogenase, which is crucial for mitochondrial function. nih.gov

Key Transcriptomic Findings in STZ-Induced Diabetes:

TissueKey Upregulated Gene CategoriesKey Downregulated Gene Categories
Liver Oxidative stress response, Apoptosis, Fatty acid catabolismCarbohydrate metabolism, Insulin signaling, Protein synthesis
Kidney Genes associated with inflammation and fibrosisGenes related to mitochondrial function (e.g., NADH dehydrogenase)
Pancreatic Islets Genes involved in apoptosis and cellular stress (e.g., p53 signaling)Genes critical for β-cell function (e.g., Slc2a2, Ucn3)

These transcriptomic data provide valuable insights into the molecular mechanisms underlying diabetic complications and can help identify novel therapeutic targets. For instance, the upregulation of genes involved in oxidative stress in the liver of diabetic mice underscores the importance of this process in the pathology of diabetic liver disease. nih.gov

Histological and Morphometric Assessments of Tissues in Research Models

Histological and morphometric analyses are crucial for understanding the cellular and structural changes induced by chemical compounds in research models. In studies involving Streptozotocin, these assessments have been fundamental in characterizing its effects on various tissues, most notably the pancreas, kidneys, and liver. These techniques allow for the qualitative observation and quantitative measurement of tissue alterations, providing detailed insights into the pathological processes.

Pancreatic Tissue Assessment

The primary target of Streptozotocin is the pancreatic β-cells, and histological examination is a key method to confirm the induction of diabetes and to study the extent of the damage.

Histological Findings: In STZ-induced diabetic models, the most prominent histological changes are observed in the islets of Langerhans. nih.govsemanticscholar.org These changes include a reduction in the size and number of islets, degenerative and necrotic changes in β-cells, and inflammatory cell infiltration. nih.govekb.eg The islet cells in diabetic animals often appear atrophied with pyknotic (condensed) and karyolytic (dissolved) nuclei. ekb.eg In some models, particularly those induced with a high-fat diet followed by STZ, pancreatic islet hypertrophy is also observed alongside the loss of islets and mild fatty changes in the exocrine pancreas. semanticscholar.orgnih.gov Ultrastructural studies using electron microscopy have revealed more subtle changes, such as swelling of mitochondria and the Golgi complex in both A and B cells, and a reduction in the size and number of insulin granules. nih.gov

Morphometric Analysis: Quantitative morphometry provides objective data to support histological observations. In STZ-treated rats, a significant decrease in the number of pancreatic islets, the diameter of the islets, and the number of β-cells is a consistent finding. ekb.egscirp.org

Table 1: Morphometric Changes in Pancreatic Islets of STZ-Induced Diabetic Rats

Parameter Control Group STZ-Treated Group Percentage Change Reference
Number of Islets Normal Significantly Decreased - ekb.eg
Islet Diameter (µm) Normal Significantly Decreased - ekb.eg
Number of β-cells Normal Significantly Decreased - ekb.eg

| Islet Area | Normal | Improvement with treatment | - | ekb.eg |

Renal Tissue Assessment

Diabetic nephropathy is a common complication studied using STZ models. Histological and morphometric assessments of the kidney are vital for evaluating the progression of renal damage.

Histological Findings: The kidneys of STZ-treated animals exhibit a range of pathological changes. These can include glomerular degeneration and hypercellularity, thickening of the glomerular basement membrane, and tubular damage. researchgate.netuin-alauddin.ac.id Cellular vacuolization of renal tubules and the presence of vacuoles in epithelial cells are also observed, which may represent an adaptive response to cellular stress or glycogen (B147801) accumulation. In some cases, glomerular sclerosis, increased mesangial matrix, fibrosis, and thickening of the basement membranes are evident. imrpress.com

Morphometric Analysis: Morphometric studies on the kidneys of diabetic models have quantified changes such as an increase in glomerular volume and alterations in the glomerular and tubular areas. scirp.orgnih.gov For instance, one study noted an increase in kidney weight and the protein/DNA ratio in the renal cortex as indicators of renal hypertrophy, which were reversed with certain treatments. scirp.org

Table 2: Histological and Morphometric Changes in the Kidneys of STZ-Induced Diabetic Models

Finding Description Reference
Glomerular Changes Degeneration, hypercellularity, increased volume, sclerosis, thickened basement membrane. scirp.orguin-alauddin.ac.idimrpress.com
Tubular Changes Tubular damage, cellular vacuolization, necrosis. researchgate.netimrpress.com
Mesangial Expansion Increase in the mesangial matrix. imrpress.com
Fibrosis Increased collagen deposition. uin-alauddin.ac.idimrpress.com

| Kidney Weight | Increased, indicating hypertrophy. | scirp.org |

Hepatic Tissue Assessment

The liver plays a central role in metabolism and is also affected in STZ-induced diabetes. Histological examinations reveal the extent of liver damage.

Histological Findings: In STZ-treated models, the liver can show various alterations, including the accumulation of fat (fatty changes or steatosis), hydropic degeneration (cellular swelling), and inflammatory cell infiltration. semanticscholar.orgresearchgate.netresearchgate.net Some studies report an increase in liver weight, which is often related to the accumulation of fat and glycogen deposition. researchgate.netresearchgate.net Other observed changes include cloudy swelling of hepatocytes, necrotic foci, and hyperplasia of Kupffer cells. researchgate.netresearchgate.net Direct effects of STZ on hepatocytes, such as lipid peroxidation and mitochondrial swelling, have been noted to occur even before the onset of hyperglycemia. nih.gov

Table 3: Summary of Histological Findings in the Liver of STZ-Induced Diabetic Mice

Time Point Histological Alterations Reference
2 Weeks Post-STZ Mild fatty changes, cloudy swelling, mild lymphocyte infiltration, hemorrhage. researchgate.net
4 Weeks Post-STZ Severe congestion, necrotic foci, hydropic changes, lymphocyte aggregation. researchgate.netresearchgate.net

| 6 Weeks Post-STZ | Mononuclear inflammatory cell infiltration, severe hydropic degeneration, Kupffer cell hyperplasia. | researchgate.netresearchgate.net |

Comparative Academic Investigations of Streptozotocin Tetraacetate Versus Parent Compound

Differential Biological Potency and Efficacy in Experimental Settings

Streptozotocin (B1681764), a naturally occurring compound, is well-documented for its cytotoxic effects, particularly against pancreatic β-cells, making it a widely used agent for inducing diabetes in experimental models. nih.govscienceopen.commdpi.comnih.govresearchgate.net Its derivative, Streptozotocin tetraacetate, has been synthesized and studied to understand how structural modifications influence its biological activity.

Research indicates that this compound is less potent than its parent compound, Streptozotocin. nih.govresearchgate.net This difference in potency has been observed in studies on L1210 leukemia cells, where both compounds were evaluated for their cytotoxic effects. While both agents demonstrated the ability to inhibit cellular processes, the concentrations required to achieve similar levels of cytotoxicity varied, with Streptozotocin being effective at lower concentrations. ethernet.edu.et The reduced potency of the tetraacetate derivative is a critical consideration in experimental designs where precise control over cellular toxicity is required. nih.govresearchgate.net

The primary mechanism of action for Streptozotocin involves the alkylation of DNA, leading to cellular damage and death. researchgate.netontosight.ai The addition of the tetraacetate group to the Streptozotocin molecule appears to modulate this activity, resulting in a compound with attenuated biological efficacy. This has significant implications for its potential therapeutic applications, suggesting that the acetylated form may offer a different profile of activity and toxicity compared to the parent compound. nih.govresearchgate.net

Interactive Table 1: Comparative Cytotoxicity in L1210 Cells

CompoundConcentration for Significant CytotoxicityRelative Potency
StreptozotocinLower concentrationsHigher
This compoundHigher concentrationsLower

Comparative Effects on Glucose Metabolism Regulation

A key area of investigation for Streptozotocin and its derivatives is their impact on glucose metabolism, particularly in pancreatic islets. Studies have shown that this compound is unexpectedly less potent than unesterified Streptozotocin in inhibiting D-glucose metabolism in isolated rat pancreatic islets. nih.gov This finding is significant as the primary diabetogenic effect of Streptozotocin is mediated through its disruption of β-cell function and subsequent impairment of glucose-stimulated insulin (B600854) secretion. saw-leipzig.deplos.org

The parent compound, Streptozotocin, directly affects glucose oxidation and oxygen consumption within pancreatic beta cells, leading to an initial inhibition of insulin biosynthesis and secretion. saw-leipzig.de In contrast, the tetraacetate ester of Streptozotocin demonstrates a diminished capacity to interfere with these metabolic pathways. nih.gov This suggests that the acetylation of the glucose moiety of Streptozotocin hinders its ability to be recognized and transported into the cell or to interact with the intracellular targets responsible for regulating glucose metabolism.

The reduced impact of this compound on glucose metabolism regulation has been a focal point of research aiming to understand the structure-activity relationship of this class of compounds. The data indicates that the unesterified form of the glucose molecule is crucial for the compound's potent effects on pancreatic islet cell function. nih.gov

Interactive Table 2: Comparative Effects on D-Glucose Metabolism in Rat Pancreatic Islets

CompoundEffect on D-Glucose MetabolismPotency in Inhibiting Glucose Metabolism
StreptozotocinPotent inhibitorHigh
This compoundLess potent inhibitorLow

Contrasting Impacts on Cellular Proliferation and Nucleic Acid Synthesis

Both Streptozotocin and this compound have been shown to inhibit the synthesis of nucleic acids, a key factor in their cytotoxic and anti-proliferative effects. nih.govresearchgate.netethernet.edu.et In studies using cultured L1210 cells, both compounds were found to inhibit the incorporation of precursors into DNA and RNA. ethernet.edu.et This inhibition of nucleic acid synthesis is a fundamental aspect of their mechanism of action, leading to a halt in cellular proliferation and eventual cell death. nih.govnih.gov

At minimal cytotoxic concentrations in L1210 cells, neither Streptozotocin nor its tetraacetate derivative significantly lowered the activity of key enzymes involved in DNA synthesis, such as thymidine (B127349) kinase, thymidylate synthetase, and DNA polymerase. ethernet.edu.et This suggests that their primary mode of action is not the direct inhibition of these enzymes but rather the alkylation of the DNA template itself, which then impedes the replication and transcription processes. ethernet.edu.etontosight.ai

Interactive Table 3: Comparative Inhibition of Nucleic Acid Synthesis in L1210 Cells

CompoundPrimary TargetEffect on Cellular Proliferation
StreptozotocinDNA synthesisStrong inhibitor
This compoundDNA synthesisInhibitor (less potent)

Implications of Acetylation on Compound Stability and Hydrolysis in Biological Milieu

The difference in biological potency between Streptozotocin and its tetraacetate derivative can be largely attributed to the implications of acetylation on the compound's stability and hydrolysis within a biological environment. nih.gov It has been documented that the esterification of monosaccharides can, in some cases, enhance their biological efficiency. However, in the case of this compound, the opposite has been observed. nih.govresearchgate.net

This finding highlights that the enzymatic machinery within the target cells plays a crucial role in the activation of such prodrugs. The low rate of intracellular hydrolysis of the ester bond in this compound means that less of the active, unesterified Streptozotocin is available to alkylate DNA and disrupt cellular metabolism. This insight into the differential stability and hydrolysis provides a clear biochemical explanation for the observed differences in potency and efficacy between the two compounds. nih.gov

Interactive Table 4: Comparative Hydrolysis in Islet Homogenates

CompoundRate of HydrolysisImplication for Biological Activity
D-glucose pentaacetate1.27 ± 0.12 nmol/islet/60 minHigher rate of hydrolysis
This compoundMuch lower than D-glucose pentaacetateLower rate of hydrolysis, leading to reduced potency

Future Research Directions and Emerging Paradigms for Streptozotocin Tetraacetate

Refinement and Optimization of Existing Experimental Models

The experimental models induced by streptozotocin (B1681764) and its derivatives are fundamental to diabetes research. ontosight.ainih.gov However, traditional protocols often face challenges such as high mortality rates and significant experimental variability, which can compromise the reliability of research findings. nih.govnih.gov Future research is increasingly directed towards refining these models to enhance their reproducibility, clinical relevance, and adherence to ethical principles of animal welfare, often referred to as the 3Rs (Replacement, Reduction, and Refinement).

A key area of optimization involves modifying the administration protocol of the diabetogenic agent. For instance, recent studies have proposed novel modifications to the STZ-induced diabetes model in mice, which include the use of non-fasting conditions and multiple low-dose injections of STZ dissolved in a pH-neutral phosphate (B84403) buffer instead of the traditional acidic citrate (B86180) buffer. nih.gov This modified protocol has been shown to achieve a high induction rate of hyperglycemia while ensuring stable high blood glucose levels, stable body weight, and minimal mortality for extended periods without the need for insulin (B600854) supplementation. nih.gov Such refinements not only reduce animal stress and mortality but also minimize experimental variables, leading to more robust and reliable outcomes. nih.gov

Furthermore, the characterization of these models is becoming more sophisticated. The streptozotocin model is widely used to investigate the cellular and molecular states of pancreatic endocrine cells. nih.gov Advanced techniques like single-cell RNA sequencing (scRNA-seq) are being employed to dissect the heterogeneity of pancreatic β-cells under both physiological and pathological conditions. nih.gov Studies using this approach have revealed the existence of distinct β-cell subpopulations, such as Glut2low β-cells, which appear to survive high doses of STZ. nih.gov Understanding the transcriptomic signatures of these surviving cells over time provides deeper insights into β-cell dysfunction and potential regenerative pathways, moving beyond a simple model of cell death to a more dynamic view of cellular response to injury. nih.gov

| Refined STZ Induction Protocol Summary | | :--- | :--- | | Parameter | Refined Approach | | Animal State | Non-fasting nih.gov | | Dosage Strategy | Multiple low-doses nih.govnih.gov | | Vehicle Buffer | pH-neutral phosphate buffer saline nih.gov | | Sucrose (B13894) Supplementation | Omission of 10% sucrose in water nih.gov | | Primary Outcome | High hyperglycemia induction rate, improved survival, reduced experimental variability nih.gov |

Discovery and Characterization of Novel Derivatives with Modified Biological Profiles

The inherent toxicity of streptozotocin, which is not entirely specific to pancreatic β-cells, has spurred research into the development of novel derivatives with improved biological profiles. nih.govresearchgate.net The goal is to synthesize analogues that retain the desired bioactivity—be it diabetogenic for research purposes or antimicrobial/antineoplastic for therapeutic applications—while reducing off-target cytotoxicity. nih.gov Streptozotocin tetraacetate itself represents an early attempt at such modification, though its reduced potency due to inefficient intracellular hydrolysis highlights the complexities involved. nih.gov

A promising strategy involves the selective chemical modification of the streptozotocin molecule. Researchers have successfully synthesized novel STZ analogues by modifying the C3 position of the glucose moiety. nih.govresearchgate.net This approach has yielded derivatives with distinct biological activities.

Keto-STZ : This derivative demonstrated the highest inhibition of bacterial growth but was also the most cytotoxic of the new analogues. nih.govresearchgate.net

Allo-STZ : This analogue showed moderate, concentration-dependent antimicrobial activity but, importantly, exhibited no cytotoxicity towards insulin-producing β-cells. nih.govresearchgate.net

Deoxy-STZ : This derivative was found to have no significant biological activity in the assays performed. nih.govresearchgate.net

These findings underscore the potential of targeted chemical modifications to uncouple the desirable and undesirable effects of the parent compound. By altering the structure, it is possible to influence how the molecule is transported into cells and interacts with its intracellular targets. For example, the discovery that allo-STZ lacks β-cell toxicity opens avenues for developing STZ-based antibiotics with a better safety profile. nih.govresearchgate.net Other research has focused on creating derivatives like coumarin-caffeic acid hybrids and adamantane-linked isothiourea derivatives, which have shown potential in reducing diabetic complications or acting as anti-proliferative agents, respectively. acs.org

| Novel Streptozotocin (STZ) Derivatives and Their Properties | | :--- | :--- | :--- | | Derivative | Modification | Observed Biological Profile | | Keto-STZ | Oxidation at C3 position | Highest antimicrobial activity, but also highest cytotoxicity. nih.govresearchgate.net | | Allo-STZ | Stereochemical change at C3 | Moderate antimicrobial activity with no β-cell cytotoxicity. nih.govresearchgate.net | | Deoxy-STZ | Removal of hydroxyl at C3 | No significant antimicrobial or cytotoxic activity observed. nih.govresearchgate.net | | Coumarine-caffeic acid derivative | Hybrid molecule | Reduced diabetic complications in STZ-induced diabetic rats. | | Adamantane-linked isothiourea derivatives | Isothiourea linkage to adamantane (B196018) | Potent broad-spectrum antibacterial and moderate antifungal activity. acs.org |

Integration with Systems Biology and Computational Modeling Approaches

The complexity of the biological responses elicited by this compound necessitates a move beyond reductionist approaches. Systems biology, which seeks to understand the interactions between the components of a biological system, offers a powerful framework for this purpose. plos.orgnih.gov By integrating experimental data with computational modeling, researchers can simulate and analyze the complex biochemical networks that are perturbed by this compound. plos.orgnih.gov

Computational models can be developed at various scales, from the molecular interactions of streptozotocin with DNA and cellular enzymes to the systemic effects on metabolism. nih.govnih.gov For instance, modeling the pharmacokinetics of this compound and its hydrolysis to the active STZ form could help predict its tissue-specific effects and optimize experimental designs. nih.gov Such models can incorporate data from 'omics' technologies (genomics, proteomics, metabolomics) to create a more comprehensive picture of the cellular response. nih.gov

In the context of STZ-induced diabetes, computational modeling can help:

Analyze Network Dynamics : Identify key nodes and pathways, such as the O-GlcNAcase inhibition pathway, that are critical for STZ's diabetogenic effect. researchgate.net

Predict System Behavior : Simulate the progression of hyperglycemia and the development of diabetic complications, allowing for the in silico testing of potential therapeutic interventions. plos.org

Integrate Multi-level Data : Combine data from single-cell studies, tissue-level analyses, and inter-organ communication to build holistic models of disease pathogenesis. wellcomeconnectingscience.org

The development and application of tools like COPASI for simulating biochemical networks and methods for formal analysis and model checking are becoming increasingly crucial. plos.org These computational approaches enable researchers to manage the growing volume of biological data, test hypotheses more efficiently, and guide future experimental work, ultimately accelerating the pace of discovery. plos.orgwellcomeconnectingscience.org

Exploration of Complex Intercellular and Inter-organ Interactions in Pathogenesis

It is now well-established that diabetes is a systemic disease characterized by dysregulated communication between multiple organs and tissues. thno.orgmdpi.com The pathogenesis initiated by agents like streptozotocin is not confined to the pancreas but involves a complex web of intercellular and inter-organ crosstalk. Future research on this compound will increasingly focus on elucidating these complex interactions.

A major emerging paradigm in this area is the role of extracellular vesicles (EVs) as mediators of inter-organ communication. thno.orgresearchgate.net EVs are cell-derived membrane vesicles that can transport a cargo of proteins, lipids, and nucleic acids to distant cells, thereby influencing their function. In the context of diabetes, EVs have been implicated in pathological processes such as insulin resistance, inflammation, and endothelial injury. thno.orgresearchgate.net Research using STZ models can help to characterize how β-cell injury leads to the release of specific EV populations and how these EVs, in turn, affect target organs like the liver, adipose tissue, skeletal muscle, and the heart. thno.orgelifesciences.org

Single-cell transcriptomics is also a powerful tool for dissecting this crosstalk. A study on STZ-induced diabetic cardiomyopathy used scRNA-seq to map the communication networks between different cardiac cell types. elifesciences.org This approach identified critical changes in ligand-receptor interactions, such as the Pdgf(s)–Pdgfra axis between fibroblasts, macrophages, and endothelial cells, which drive the development of a profibrotic microenvironment. elifesciences.org By understanding these specific signaling pathways, researchers can identify novel therapeutic targets to mitigate diabetic complications.

Future investigations will likely explore:

The role of gut microbiota in modulating the response to STZ and influencing inter-organ communication. mdpi.com

The specific molecular cargo of EVs released from damaged pancreatic islets and their functional impact on recipient cells. researchgate.net

The complex signaling networks between the endocrine pancreas and other metabolic organs, and how these are disrupted in the STZ-induced diabetic state. mdpi.comfrontiersin.org

By studying this compound within this broader, systemic context, researchers can gain a more complete understanding of diabetic pathogenesis and identify new strategies for intervention.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Streptozotocin tetraacetate to ensure experimental reproducibility?

  • Methodological Answer: this compound is typically purified via recrystallization from 95% ethanol (EtOH) to achieve high purity, with a reported melting point of 111–114°C (decomposition) and an optical rotation of [α]D25+41[α]_D^{25} +41^\circ (0.78 in 95% EtOH) . Solubility data indicate compatibility with water, methanol, and acetone, which should guide solvent selection for synthesis. Researchers must ensure strict temperature control during recrystallization to avoid thermal degradation.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer: Key techniques include:

  • UV-Vis Spectroscopy: Maximum absorbance at 228 nm (ε = 6360 in EtOH) for identifying chromophores .
  • NMR Analysis: Use 2D NMR (COSY, TOCSY, HMBC) to confirm acetates’ positions and amino acid sequencing, as demonstrated in tetraacetate analogs (e.g., cichorinotoxin) .
  • Chromatography: HPLC or TLC with EtOAc/hexane systems to monitor purity post-recrystallization.

Advanced Research Questions

Q. How does the tetraacetate modification influence Streptozotocin’s DNA methylating activity compared to its non-acetylated form?

  • Methodological Answer: The tetraacetate group may alter bioavailability and reactivity. To assess methylating efficacy:

  • In vitro assays: Compare methylation rates using plasmid DNA treated with this compound vs. native STZ, quantified via methylation-specific PCR or LC-MS for methylated adducts .
  • Kinetic studies: Monitor reaction half-lives under physiological pH and temperature, noting that the tetraacetate’s stability in aqueous environments (solubility in H₂O) could prolong activity .

Q. What experimental models are optimal for evaluating this compound’s antitumor efficacy, and how should data contradictions be addressed?

  • Methodological Answer:

  • In vivo models: Use rodent tumor xenografts (e.g., rebeccamycin tetraacetate derivatives tested in murine systems) . For diabetes-linked cancer studies, combine with STZ-induced diabetic models (80 mg/kg IP in rats) to assess metabolic interactions .
  • Addressing contradictions: Reconcile discrepancies (e.g., variable tumor regression rates) by standardizing dosage protocols and controlling for STZ’s diabetogenic effects. Cross-validate results using orthogonal assays (e.g., immunohistochemistry for apoptosis markers vs. tumor volume metrics) .

Q. How can researchers resolve conflicting data on this compound’s environmental stability and bioaccumulation potential?

  • Methodological Answer: Current gaps in partition coefficients and bioaccumulation data necessitate:

  • Environmental fate studies: Use OECD Test Guideline 307 (soil biodegradation) with LC-MS quantification.
  • Computational modeling: Apply quantitative structure-activity relationship (QSAR) models to predict logP and bioconcentration factors, validated by experimental octanol-water partitioning assays.

Methodological Considerations for Data Reporting

  • Tables for Comparative Analysis:

    PropertyThis compoundNative STZ
    Melting Point (°C)111–114 (dec)115–118
    Solubility in H₂OHighModerate
    UV λmax (nm)228226
    Refer to for primary data.
  • Ethical and Reproducibility Standards:

    • For animal studies, disclose ethics approvals and STZ dosage regimens (e.g., 80 mg/kg IP in fasted rats) .
    • Publish NMR spectra (600 MHz, acetone-d6) and chromatograms in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.